3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile
CAS No.:
Cat. No.: VC16787106
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3 |
| Standard InChI Key | PRZFNAAMKVRGRG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=CC#N)Cl |
Introduction
3-Chloro-3-(4-methoxyphenyl)prop-2-enenitrile, also known by its IUPAC name (2Z)-3-chloro-3-(4-methoxyphenyl)-2-propenenitrile, is an organic compound with the molecular formula . It is a derivative of substituted propenenitriles and features a methoxyphenyl group and a nitrile functional group conjugated with a chloro-substituted double bond.
This compound has garnered attention in synthetic organic chemistry due to its potential applications in material science, pharmaceuticals, and agrochemical industries. Below is a detailed exploration of its chemical properties, synthesis, characterization, and potential applications.
Synthesis
The synthesis of 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile generally involves the following steps:
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Starting Materials:
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A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde).
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A chlorinating agent such as thionyl chloride or phosphorus oxychloride.
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Acetonitrile or a similar nitrile source.
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Reaction Mechanism:
The reaction typically proceeds via a Knoevenagel condensation between the aldehyde and acetonitrile in the presence of a base, followed by chlorination of the resulting intermediate to introduce the chloro group at the double bond. -
Conditions:
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Solvent: Organic solvents like ethanol or acetonitrile.
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Catalyst: Weak bases such as piperidine or pyridine.
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Temperature: Moderate heating (50–80°C).
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This method yields high-purity (≥95%) crystalline products suitable for further applications.
Characterization
The compound is characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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NMR: Signals for aromatic protons (~6.5–7.5 ppm), methoxy group (~3.7 ppm), and vinyl protons (~6 ppm).
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NMR: Peaks corresponding to aromatic carbons, nitrile carbon (~120 ppm), and methoxy carbon (~55 ppm).
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Infrared Spectroscopy (FTIR):
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Strong absorption at ~2200 cm for the nitrile group ().
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Peaks at ~1600 cm for aromatic C=C stretching.
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Methoxy group vibrations around ~1250 cm.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Fragmentation patterns consistent with loss of chlorine or methoxy groups.
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Elemental Analysis:
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Carbon, hydrogen, nitrogen, and chlorine content align with theoretical values.
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Applications
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Pharmaceutical Intermediates:
The compound serves as a precursor in synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation due to its conjugated structure. -
Material Science:
Its electron-rich aromatic system combined with electron-withdrawing groups makes it suitable for optoelectronic materials like organic semiconductors. -
Agrochemicals:
Derivatives of this compound have been explored for pesticidal and herbicidal activities due to their ability to disrupt biological pathways in target organisms.
Safety and Handling
| Parameter | Details |
|---|---|
| GHS Classification | Harmful if inhaled or ingested |
| Precautions | Use gloves, goggles, and work in ventilated areas |
| Storage | Store in a cool, dry place away from light |
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